molecular formula C11H9FO3 B13288831 3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid

3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid

Cat. No.: B13288831
M. Wt: 208.18 g/mol
InChI Key: VRQWYXWZXWHAHC-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a fluorine atom in the benzofuran ring enhances its chemical stability and biological activity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential as an anti-tumor and antibacterial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its efficacy. The benzofuran ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-1-benzofuran-2-yl)propanoic acid
  • 3-(5-Chloro-1-benzofuran-2-yl)propanoic acid
  • 3-(5-Methyl-1-benzofuran-2-yl)propanoic acid

Uniqueness

3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other similar compounds. The fluorine atom’s electronegativity and small size allow for stronger interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

3-(5-fluoro-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C11H9FO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1,3,5-6H,2,4H2,(H,13,14)

InChI Key

VRQWYXWZXWHAHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)CCC(=O)O

Origin of Product

United States

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